molecular formula C8H8ClF B2505539 1-(Chloromethyl)-3-fluoro-2-methylbenzene CAS No. 340984-89-6

1-(Chloromethyl)-3-fluoro-2-methylbenzene

Cat. No.: B2505539
CAS No.: 340984-89-6
M. Wt: 158.6
InChI Key: SEMWNEYJOCWBSP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-fluoro-2-methylbenzene is an aromatic compound characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-fluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-fluoro-2-methylbenzene using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction typically occurs under acidic conditions and at controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction conditions and improve safety. The use of environmentally friendly catalysts and solvents is also emphasized to minimize hazardous by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-fluoro-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzene derivatives.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid are typical oxidizing agents.

    Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Benzoic acid derivatives.

    Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-3-fluoro-2-methylbenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-fluoro-2-methylbenzene depends on its chemical reactivity. The chloromethyl group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce functional groups into aromatic systems. The fluorine atom enhances the compound’s stability and influences its electronic properties, making it a valuable building block in the design of bioactive molecules .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-2-fluorobenzene
  • 1-(Chloromethyl)-4-fluorobenzene
  • 1-(Chloromethyl)-3-methylbenzene

Uniqueness: 1-(Chloromethyl)-3-fluoro-2-methylbenzene is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and making it a versatile intermediate in organic synthesis. Compared to other chloromethyl-substituted aromatic compounds, the presence of the fluorine atom enhances its stability and reactivity, providing unique advantages in various applications .

Properties

IUPAC Name

1-(chloromethyl)-3-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMWNEYJOCWBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340984-89-6
Record name 1-(chloromethyl)-3-fluoro-2-methylbenzene
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